N-(2,3-dichlorophenyl)butanamide
Description
N-(2,3-Dichlorophenyl)butanamide is a substituted amide characterized by a butanamide group (-CO-NH-) attached to a 2,3-dichlorophenyl ring. This structural motif confers unique physicochemical properties, including polarity, hydrogen-bonding capacity, and lipophilicity, which influence its reactivity, stability, and biological interactions. For example, N-(2,3-dichlorophenyl)benzamide derivatives have demonstrated antimicrobial activity , and related amides are explored as intermediates in opioid analogs (e.g., 4-methoxybutyrylfentanyl) .
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.1 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)butanamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-4-9(14)13-8-6-3-5-7(11)10(8)12/h3,5-6H,2,4H2,1H3,(H,13,14) |
InChI Key |
LCTHTGUAAXGZKJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Replacement of the benzamide backbone with butanamide (as in 4-methoxybutyrylfentanyl) increases lipophilicity, which may improve blood-brain barrier penetration .
Antimicrobial Activity of Dichlorophenyl Amides
This compound derivatives, such as those linked to quinoline-triazine hybrids, exhibit moderate to excellent antimicrobial activity. For example:
- N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloroquinoline-3-carboxamide (Compound 6a-n) showed MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Activity correlates with the electron-withdrawing nature of chlorine atoms , which enhance intermolecular interactions with microbial enzymes or membranes .
Pharmacological Analogs: Opioid Derivatives
Butanamide-containing compounds like 4-methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) highlight the role of the butanamide group in opioid activity. Comparative
Structural Insight : The piperidinyl-phenylethyl moiety in 4-methoxybutyrylfentanyl introduces steric bulk absent in this compound, explaining its divergent pharmacological effects .
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